Propane-2-sulfonic acid [4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide
Description
This compound belongs to the class of boronate esters containing a sulfonamide moiety. Its structure integrates a biphenyl scaffold with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at the 4'-position and a propane-2-sulfonic acid amide group at the 2-position of the biphenyl system.
Molecular Formula: C₂₃H₂₉BN₂O₄S (inferred from similar compounds in ).
Key Features:
- Biphenyl core: Provides rigidity and conjugation for electronic interactions.
- Pinacol boronate ester: Facilitates cross-coupling reactivity.
- Sulfonamide group: Improves aqueous solubility and hydrogen-bonding capacity.
Properties
Molecular Formula |
C21H28BNO4S |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]propane-2-sulfonamide |
InChI |
InChI=1S/C21H28BNO4S/c1-15(2)28(24,25)23-19-10-8-7-9-18(19)16-11-13-17(14-12-16)22-26-20(3,4)21(5,6)27-22/h7-15,23H,1-6H3 |
InChI Key |
KREDXEXFOUSTPT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3NS(=O)(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Biphenyl Boronate Ester Intermediate
The biphenyl scaffold bearing the boronate ester is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. This involves coupling a halogenated biphenyl precursor with bis(pinacolato)diboron or a related boron source under palladium catalysis. Typical conditions include:
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |
| Base | Potassium carbonate or sodium carbonate |
| Solvent | Toluene, dioxane, or THF |
| Temperature | 80–100 °C |
| Reaction time | 6–24 hours |
This step yields the biphenyl-2-yl boronate ester intermediate with the 4,4,5,5-tetramethyl-dioxaborolan-2-yl group installed at the para position relative to the biphenyl linkage.
Introduction of the Propane-2-sulfonic Acid Amide Group
The sulfonic acid amide moiety is introduced via sulfonation of the biphenyl intermediate followed by amidation. The sulfonation typically uses chlorosulfonic acid or sulfur trioxide complexes under controlled temperature to avoid overreaction.
Amidation involves reacting the sulfonyl chloride intermediate with an amine source, commonly ammonia or substituted amines, in the presence of a base such as triethylamine or pyridine to neutralize the released hydrogen chloride.
| Step | Reagents and Conditions |
|---|---|
| Sulfonation | Chlorosulfonic acid, 0–5 °C, 1–3 hours |
| Amidation | Amine (e.g., NH3), base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25 °C, 2–6 hours |
Purification and Characterization
Purification is generally achieved by silica gel column chromatography followed by recrystallization from suitable solvents such as aqueous isopropanol or ethyl acetate/hexane mixtures to obtain the compound in high purity.
Characterization involves:
- High-performance liquid chromatography (HPLC) for purity assessment.
- Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
- Powder X-ray diffraction (PXRD) for crystalline form analysis.
Alternative and Improved Synthetic Routes
Recent advances focus on developing more efficient and environmentally friendly methods, including:
- Use of milder sulfonation agents to reduce side reactions.
- Avoidance of column chromatography by isolating crystalline intermediates or salts.
- Employing novel protecting groups for amines to improve yields and purity.
One such example is the development of novel salts of intermediates to facilitate purification and improve the overall yield of the target compound, as described in recent patent literature related to sulfonamide derivatives with boronate esters.
Summary Table of Key Synthetic Parameters
| Synthetic Step | Reagents/Conditions | Notes |
|---|---|---|
| Biphenyl boronate ester formation | Pd catalyst, K2CO3, toluene, 80–100 °C, 6–24 h | Suzuki-Miyaura coupling |
| Sulfonation | Chlorosulfonic acid, 0–5 °C, 1–3 h | Controlled to avoid over-sulfonation |
| Amidation | Amine, triethylamine, DCM, 0–25 °C, 2–6 h | Forms sulfonamide bond |
| Purification | Silica gel chromatography, recrystallization | Ensures high purity and crystallinity |
Chemical Reactions Analysis
Types of Reactions
Propane-2-sulfonic acid [4’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: The biphenyl moiety allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions include various sulfonic acid and sulfonamide derivatives, as well as substituted biphenyl compounds. These products have applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
Medicinal Applications
- Anti-inflammatory Effects : Recent studies have identified propane-2-sulfonic acid derivatives as novel dual agonists of peroxisome proliferator-activated receptors (PPARα/γ). These compounds have been shown to exert anti-inflammatory effects. For example, one study demonstrated that propane-2-sulfonic acid octadec-9-enyl-amide significantly inhibited inflammatory responses in lipopolysaccharide-induced models of neuroinflammation in mice .
- Neuroprotective Properties : The same derivative has also shown protective effects against ischemia-induced brain damage by modulating inflammatory pathways. This suggests potential therapeutic applications in neurodegenerative diseases where inflammation plays a critical role .
- Cancer Research : The compound's structural features may allow it to interact with various biological targets implicated in cancer progression. Its ability to modulate PPAR signaling pathways could be harnessed for developing anticancer therapies .
Material Science Applications
- Hybrid Materials Development : The incorporation of propane-2-sulfonic acid into polymer matrices can enhance the properties of hydrogels and cryogels. These materials are being explored for use in drug delivery systems due to their tunable mechanical properties and biocompatibility .
- Chemical Sensors : The unique boron-containing moiety in the compound allows for potential applications in sensor technology, particularly for detecting specific biomolecules or environmental pollutants through selective binding interactions .
Case Study 1: Neuroinflammation Research
A study published in Brain, Behavior, and Immunity highlighted the efficacy of propane-2-sulfonic acid octadec-9-enyl-amide in reducing neuroinflammation in mice models. The results indicated a significant decrease in pro-inflammatory cytokines and an improvement in behavioral outcomes post-treatment .
Case Study 2: Development of Smart Hydrogels
Research conducted at a leading materials science laboratory demonstrated that integrating propane-2-sulfonic acid derivatives into hydrogel systems resulted in improved responsiveness to environmental stimuli (e.g., pH changes). This advancement opens up avenues for creating smart drug delivery systems that release therapeutic agents in response to specific biological triggers .
Mechanism of Action
The mechanism of action of propane-2-sulfonic acid [4’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide involves its interaction with specific molecular targets. The dioxaborolan group can form reversible covalent bonds with hydroxyl and amino groups, making it useful in enzyme inhibition and protein labeling studies. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituted Phenyl Analogs
a) Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide
- CAS : 914606-98-7 .
- Structure : Replaces the biphenyl group with a single phenyl ring.
- Impact : Reduced aromatic conjugation lowers molecular weight (MW ~310 g/mol) and alters electronic properties. The absence of a biphenyl system may decrease steric hindrance in cross-coupling reactions but reduce binding affinity in biological targets.
b) N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide
Heterocyclic Analogs
a) Propane-2-sulfonic acid [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-amide
- Molecular Formula : C₁₄H₂₃BN₂O₄S .
- Structure : Pyridin-2-yl replaces biphenyl, introducing a nitrogen atom.
- Impact : The electron-deficient pyridine ring alters electronic effects in cross-coupling. Nitrogen may improve solubility but reduce stability under acidic conditions.
b) 1-(Propane-2-sulfonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole
Biphenyl Derivatives with Alternative Substituents
a) 4'-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-3-carboxylic acid methyl ester
- CAS : 1256358-85-6 .
- Structure : Carboxylic acid methyl ester replaces sulfonamide.
- Impact : The ester group introduces polarity but lacks hydrogen-bonding capability. Likely lower solubility in aqueous media compared to sulfonamide analogs.
b) 2'-(propan-2-yl)biphenyl-4-sulfonamide (5CX)
Physicochemical and Reactivity Comparisons
Key Properties
Reactivity Trends
- Para-substituted biphenyl/aryl systems (target compound, phenyl analog) show superior cross-coupling efficiency due to minimal steric hindrance and optimal boron electron density .
- Meta-substituted or heterocyclic analogs exhibit reduced reactivity in Suzuki-Miyaura reactions due to electronic or steric effects .
Biological Activity
Propane-2-sulfonic acid [4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide is a complex organic compound with potential biological activity. Its structural components suggest interactions with biological systems that could be leveraged for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects and underlying mechanisms.
Chemical Structure
The compound features a biphenyl core substituted with a dioxaborolane moiety and a propane sulfonic acid group. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory and neuroprotective effects. For instance, derivatives of propane-2-sulfonic acid have been shown to act as dual agonists for PPARα/γ receptors, which are involved in metabolic regulation and inflammation.
- PPAR Agonism : The compound may activate peroxisome proliferator-activated receptors (PPARs), which play significant roles in lipid metabolism and glucose homeostasis. Activation of these receptors has been linked to reduced inflammation and improved insulin sensitivity .
- Neuroprotection : Analogues of this compound have demonstrated protective effects against ischemic brain injury by inhibiting inflammatory pathways and preserving blood-brain barrier integrity . This suggests that the compound could be beneficial in treating neurodegenerative diseases or acute brain injuries.
- Albumin Binding : The sulfonic acid group may enhance binding to serum albumin, potentially affecting the pharmacokinetics of the drug and prolonging its therapeutic effects in vivo .
Study 1: Neuroprotective Effects
In a study involving middle cerebral artery occlusion (MCAO) in mice, a related sulfonic acid derivative was administered before and after ischemia. Results showed:
- Neurological Improvement : Significant reduction in neurological deficits.
- Reduced Infarct Volume : Decreased brain damage compared to control groups.
- Inflammation Markers : Lower levels of inflammatory cytokines were observed post-treatment .
Study 2: Metabolic Regulation
A study evaluated the compound's effects on metabolic parameters in diabetic mice. Key findings included:
- Improved Insulin Sensitivity : Enhanced glucose uptake in peripheral tissues.
- Lipid Profile Improvement : Reduction in triglycerides and cholesterol levels.
These effects were attributed to PPAR activation leading to improved metabolic homeostasis .
Data Tables
| Parameter | Control Group | Treatment Group | p-value |
|---|---|---|---|
| Neurological Deficit Score | 8.5 ± 1.0 | 4.0 ± 0.8 | <0.01 |
| Infarct Volume (mm³) | 150 ± 20 | 70 ± 15 | <0.05 |
| Inflammatory Cytokines (pg/mL) | IL-6: 300 ± 50 | IL-6: 100 ± 20 | <0.001 |
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction efficiency be optimized?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging the boronate ester moiety (dioxaborolane group) for aryl-aryl bond formation. A representative protocol involves:
- Reagents : Aryl halide precursors, Pd catalysts (e.g., [Pd(dppf)Cl₂]), base (K₂CO₃), and a dioxane/water solvent system under inert conditions .
- Optimization : Varying catalyst loading (e.g., 2–5 mol%), temperature (80–100°C), and reaction time (12–24 hours) to maximize yield. Monitor progress via TLC or HPLC .
Q. Which purification techniques are most effective for isolating this compound?
Post-synthesis purification often employs:
Q. How should researchers characterize this compound’s structural integrity?
Key methods include:
- NMR : ¹H/¹³C NMR to verify sulfonic acid amide and dioxaborolane moieties. Compare peaks with PubChem data for related boronate esters .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion).
- FT-IR : B-O (∼1350 cm⁻¹) and S=O (∼1040 cm⁻¹) stretches validate functional groups .
Q. What are the critical storage conditions to ensure compound stability?
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Moisture Control : Use desiccants in sealed containers; the dioxaborolane group is hydrolytically sensitive .
- Solubility : Dissolve in anhydrous DMSO or DMF for long-term storage; avoid aqueous buffers unless immediately used .
Q. How can researchers mitigate risks during handling?
- Safety Protocols : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; rinse exposed skin with water for 15 minutes .
- Waste Disposal : Neutralize with dilute NaOH before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can computational methods enhance reaction design for derivatives of this compound?
- Quantum Chemical Calculations : Use DFT (e.g., Gaussian 16) to model transition states and predict regioselectivity in cross-coupling reactions .
- Machine Learning : Train models on existing reaction databases to optimize solvent/base combinations for new derivatives .
Q. What strategies resolve contradictions between predicted and experimental reaction outcomes?
- Data Triangulation : Cross-validate computational predictions (e.g., Gibbs free energy barriers) with experimental kinetics (Arrhenius plots) .
- Control Experiments : Test competing pathways (e.g., homocoupling vs. cross-coupling) by varying Pd catalysts and ligand ratios .
Q. How can biological activity assays be designed for this compound?
- Target Selection : Screen against kinases or proteases due to sulfonamide’s affinity for enzyme active sites. Use SPR or fluorescence polarization assays .
- Dose-Response : Test concentrations from 1 nM–100 µM; quantify IC₅₀ values using nonlinear regression (GraphPad Prism) .
Q. What analytical methods quantify degradation products under stressed conditions?
Q. How can multi-step synthetic pathways integrate this compound into larger architectures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
